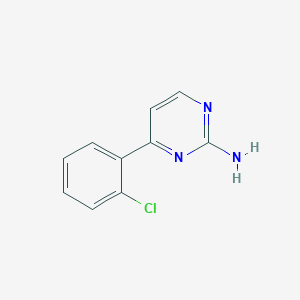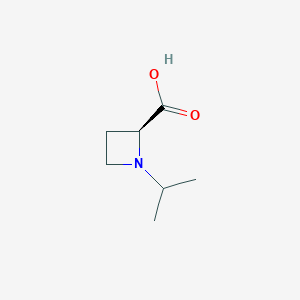
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetat
Übersicht
Beschreibung
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is a useful research compound. Its molecular formula is C14H20BNO4 and its molecular weight is 277.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Medikamentenentwicklung
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetat: dient als wertvoller Baustein in der organischen Synthese. Seine Boronsäurefunktionalität ermöglicht vielfältige Transformationen wie den Schutz von Diolen, die asymmetrische Synthese von Aminosäuren und Kupplungsreaktionen wie Diels-Alder- und Suzuki-Reaktionen. Zusätzlich spielt es eine Rolle bei der Medikamentenentwicklung und wirkt als Enzyminhibitor oder spezifischer Ligandenmedikament .
Medikamententräger und kontrollierte Freigabe-Systeme
Die Boronsäureesterbindungen in dieser Verbindung machen sie geeignet für den Aufbau von stimuli-responsiven Medikamententrägern. Diese Träger reagieren auf Veränderungen des pH-Wertes, des Glukosespiegels und des ATP im Körper. Durch die Nutzung der Bildung und Auflösung von Boronsäureesterbindungen erreichen Forscher eine kontrollierte Medikamentenfreigabe. Anwendungen umfassen die Antikrebs-Medikamentenverabreichung, den Insulintransport und die Gentherapie .
Materialwissenschaft und Polymerchemie
Forscher haben neuartige Copolymere auf Basis von Benzothiadiazol und elektronenreichen Aren-Einheiten untersucht, die This compound enthalten. Diese Copolymere weisen interessante optische und elektrochemische Eigenschaften auf, wodurch sie in der Materialwissenschaft und Optoelektronik relevant sind .
Biologisch aktive Verbindungen
Die Verbindung Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylat (ein Derivat unserer Verbindung) ist ein Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen wie Crizotinib. Das Verständnis seiner Eigenschaften und Reaktivität trägt zur Medikamentenentwicklung bei .
Berechnungschemie und Molekülmodellierung
Dichtefunktionaltheorie (DFT)-Studien wurden an dieser Verbindung durchgeführt, um ihr molekulares elektrostatisches Potential und die Grenzorbitale zu untersuchen. Diese Untersuchungen liefern Einblicke in ihre physikalischen und chemischen Eigenschaften und unterstützen die rationale Gestaltung und Vorhersage des Verhaltens .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Mode of Action
The mode of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is likely related to its boron-containing functional group. This group can participate in borylation reactions, which involve the formation of a bond between a carbon atom and a boron atom . In the presence of a palladium catalyst, these compounds can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
Biochemical Pathways
The compound’s boron-containing group can be involved in various organic reactions, including the suzuki-miyaura coupling . This reaction is a type of cross-coupling reaction, which is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Result of Action
The result of the action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is the formation of new organic compounds through the creation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Eigenschaften
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-10(17)18-9-12-8-11(6-7-16-12)15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYBVDLVNHJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678197 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959756-37-7 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)
![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)









